molecular formula C22H16F6N4O6 B560273 3-[[6-(3-aminophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenol;2,2,2-trifluoroacetic acid

3-[[6-(3-aminophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenol;2,2,2-trifluoroacetic acid

Cat. No.: B560273
M. Wt: 546.4 g/mol
InChI Key: XJEFPMFFWJTJSL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

TWS 119, also known as 3-((6-(3-aminophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)phenol bis(2,2,2-trifluoroacetate) or 3-[[6-(3-aminophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenol;2,2,2-trifluoroacetic acid, is a potent inhibitor of glycogen synthase kinase-3β (GSK-3β) . GSK-3β is a serine/threonine protein kinase that plays a crucial role in numerous cellular processes, including cell division, apoptosis, and inflammation .

Mode of Action

TWS 119 interacts with its target, GSK-3β, by binding to it with high affinity . This interaction inhibits the kinase activity of GSK-3β, thereby preventing it from phosphorylating its substrates . As a result, the activity of GSK-3β is reduced, leading to changes in various cellular processes that it regulates .

Biochemical Pathways

The inhibition of GSK-3β by TWS 119 leads to the activation of the Wnt/β-catenin pathway . This pathway plays a critical role in regulating cell fate and is essential for embryonic development and tissue homeostasis. Activation of the Wnt/β-catenin pathway can lead to the induction of neuronal differentiation in pluripotent cells .

Result of Action

The primary molecular effect of TWS 119 is the inhibition of GSK-3β, leading to the activation of the Wnt/β-catenin pathway . At the cellular level, this can result in the induction of neuronal differentiation in pluripotent cells . Additionally, TWS 119 has been shown to enhance the proliferation and survival of certain T-cell types .

Biochemical Analysis

Biochemical Properties

The compound 3-[[6-(3-Aminophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenol;2,2,2-trifluoroacetic acid is known to interact with several enzymes, proteins, and other biomolecules .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are complex and multifaceted . It has been observed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It is believed to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It may interact with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

TWS 119 is synthesized through a series of chemical reactions involving the formation of a pyrrolopyrimidine core structure. The synthesis typically starts with the reaction of 3-aminophenyl and 4-hydroxyphenyl derivatives, followed by cyclization to form the pyrrolopyrimidine ring . The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of TWS 119 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The compound is typically purified using chromatographic techniques and characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

Chemical Reactions Analysis

Types of Reactions

TWS 119 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include oxidized and reduced derivatives of TWS 119, as well as substituted pyrrolopyrimidine compounds .

Properties

IUPAC Name

3-[[6-(3-aminophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenol;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2.2C2HF3O2/c19-12-4-1-3-11(7-12)16-9-15-17(22-16)20-10-21-18(15)24-14-6-2-5-13(23)8-14;2*3-2(4,5)1(6)7/h1-10,23H,19H2,(H,20,21,22);2*(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJEFPMFFWJTJSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC3=C(N2)N=CN=C3OC4=CC=CC(=C4)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F6N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[[6-(3-aminophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenol;2,2,2-trifluoroacetic acid
Reactant of Route 2
3-[[6-(3-aminophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenol;2,2,2-trifluoroacetic acid
Reactant of Route 3
3-[[6-(3-aminophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenol;2,2,2-trifluoroacetic acid
Reactant of Route 4
3-[[6-(3-aminophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenol;2,2,2-trifluoroacetic acid
Reactant of Route 5
3-[[6-(3-aminophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenol;2,2,2-trifluoroacetic acid
Reactant of Route 6
3-[[6-(3-aminophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenol;2,2,2-trifluoroacetic acid

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